molecular formula C21H19N3O2S B2545830 2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide CAS No. 2034525-83-0

2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Cat. No. B2545830
CAS RN: 2034525-83-0
M. Wt: 377.46
InChI Key: FDSZQDNSYLPOLV-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor that targets specific enzymes and pathways in the human body.

Scientific Research Applications

Antimicrobial and Antioxidant Agents

Compounds incorporating both benzimidazole/benzothiazole and indole moieties, similar in structural theme to the queried chemical, have demonstrated potent antimicrobial and antioxidant activities. The design and synthesis of these compounds follow a strategic approach to enhance their efficacy against bacteria and fungi, alongside significant antioxidant properties (Basavaraj S Naraboli & J. S. Biradar, 2017). This research highlights the therapeutic potential of structurally complex acetamides in combating microbial infections and oxidative stress.

Anti-inflammatory Evaluation

Thiazole derivatives, closely related to the compound , have been synthesized and evaluated for their anti-inflammatory activities, demonstrating significant efficacy in vivo. These compounds engage with biological targets such as the cyclooxygenase isoenzyme (COX-2), revealing their potential in developing new therapeutic agents for inflammation-related disorders (P. Deb et al., 2013).

Molecular Docking and Anti-inflammatory Drug Design

The synthesis of indole acetamide derivatives has been informed by molecular docking analysis targeting the cyclooxygenase domains COX-1 and COX-2, underscoring the methodical design process in the creation of anti-inflammatory drugs. This approach not only validates the biological activity of these compounds but also optimizes their interaction with specific molecular targets (F. H. Al-Ostoot et al., 2020).

Ligand-Protein Interactions and Photovoltaic Efficiency

Benzothiazolinone acetamide analogs have been studied for their spectroscopic properties, ligand-protein interactions, and potential applications in photovoltaic efficiency modeling. These compounds exhibit good light harvesting efficiency and non-linear optical activity, suggesting their utility in dye-sensitized solar cells (DSSCs) and as modulators of cyclooxygenase 1 (COX1) interactions (Y. Mary et al., 2020).

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-24-14-16(18-4-2-3-5-19(18)24)12-20(25)23-13-15-6-8-17(9-7-15)26-21-22-10-11-27-21/h2-11,14H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSZQDNSYLPOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-N-(4-(thiazol-2-yloxy)benzyl)acetamide

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